Tg Depression in Amorphous Polyamide: N-Butyl vs. N-Ethyl
In a dynamic mechanical analysis (DMA) study of plasticized amorphous aliphatic polyamide (AAPA), N-(n-butyl)benzenesulfonamide (BBSA) demonstrated full miscibility and a significant, non-linear Tg depression of 20 K at a composition of 0.65 BBSA units per amide unit. In contrast, the crystallizable analog N-ethylbenzenesulfonamide (EBSA) induced full crystallinity in the mixture at a comparable loading of 1.3 EBSA units per amide group, fundamentally altering the material's morphology and phase behavior [1].
| Evidence Dimension | Glass Transition Temperature (Tg) Depression in Amorphous Aliphatic Polyamide (AAPA) |
|---|---|
| Target Compound Data | 20 K decrease in Tg at 0.65 plasticizer units per amide unit; single Tg observed, indicating full miscibility |
| Comparator Or Baseline | N-Ethylbenzenesulfonamide (EBSA): induces full crystallinity at 1.3 units/amide; no direct comparable Tg depression due to phase change |
| Quantified Difference | BBSA maintains amorphous miscibility with 20 K Tg depression, while EBSA induces crystalline phase separation |
| Conditions | Copper-supported spin-coated mixtures of AAPA and plasticizer; DMA characterization |
Why This Matters
For applications requiring a homogeneous, amorphous, and flexible polyamide (e.g., transparent films, flexible tubing), BBSA's ability to depress Tg without inducing crystallinity provides a quantifiable performance advantage over the ethyl analog.
- [1] De Groote, P., Devaux, J., & Godard, P. (2001). The effect of benzenesulfonamide plasticizers on the glass transition temperature of an amorphous aliphatic polyamide. Polymer International, 50(12), 1249-1254. View Source
